Lipophilicity: Ether Oxygen vs. Deoxy Analog
3-(Cyclopentyloxy)-2,2-dimethylpropanal (XLogP3-AA = 1.7) is significantly less lipophilic than its all-carbon analog 3-cyclopentyl-2,2-dimethylpropanal (XLogP3-AA = 3.1), a 1.4-unit reduction attributable to the ether oxygen [1][2]. In the context of drug-likeness, the target compound falls within the optimal Lipinski logP range (≤5) by a wider margin, suggesting improved aqueous solubility and reduced non-specific protein binding relative to the deoxy comparator.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 3-Cyclopentyl-2,2-dimethylpropanal: XLogP3-AA = 3.1 |
| Quantified Difference | Δ = -1.4 logP units |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
For procurement in medicinal chemistry programs, this lower logP directly influences solubility and permeability, making the target compound preferable for hit-to-lead campaigns where high lipophilicity is associated with promiscuity and metabolic clearance [2].
- [1] PubChem Compound Summary for CID 143421057, 3-(Cyclopentyloxy)-2,2-dimethylpropanal. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 84107424, 3-Cyclopentyl-2,2-dimethylpropanal. National Center for Biotechnology Information, 2026. View Source
